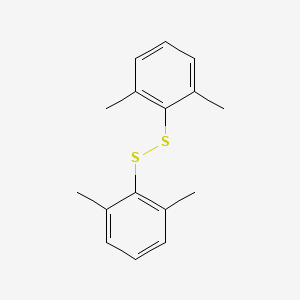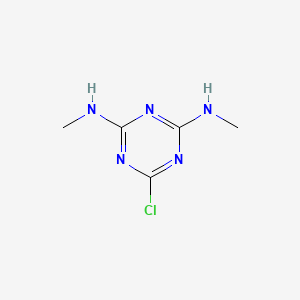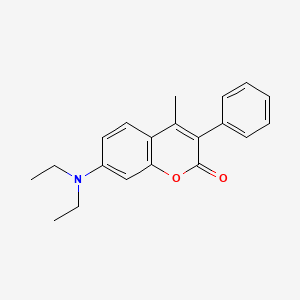
Di(N-succinimidyl) malonate
概要
説明
It is characterized by its ability to form stable amide bonds with primary amines, making it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
Di(N-succinimidyl) malonate can be synthesized through the reaction of malonic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Di(N-succinimidyl) malonate primarily undergoes substitution reactions, where the succinimidyl groups are replaced by nucleophiles such as primary amines. This reaction forms stable amide bonds, which are crucial in crosslinking and conjugation processes .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)
Conditions: Organic solvents (e.g., dichloromethane, acetonitrile), room temperature
Major Products
The major products of reactions involving this compound are amide-linked compounds, which are formed through the substitution of the succinimidyl groups by primary amines .
科学的研究の応用
Di(N-succinimidyl) malonate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of adhesives, coatings, and other materials that require strong and stable bonds.
作用機序
The mechanism of action of di(N-succinimidyl) malonate involves the formation of amide bonds through nucleophilic substitution. The succinimidyl groups are highly reactive towards primary amines, leading to the formation of stable amide linkages. This reaction is facilitated by the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC), which activates the carboxyl groups of the malonic acid .
類似化合物との比較
Di(N-succinimidyl) malonate is often compared with other crosslinking agents such as N,N’-disuccinimidyl carbonate and bis(pentafluorophenyl) carbonate. While all these compounds are used for similar purposes, this compound is unique in its ability to form highly stable amide bonds with primary amines. This makes it particularly valuable in applications where strong and durable linkages are required .
Similar Compounds
特性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O8/c14-6-1-2-7(15)12(6)20-10(18)5-11(19)21-13-8(16)3-4-9(13)17/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPHDNANLUXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610311 | |
| Record name | 1,1'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-59-1 | |
| Record name | 1,1'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide](/img/structure/B3065153.png)

